ASTRAZONE RED

Description

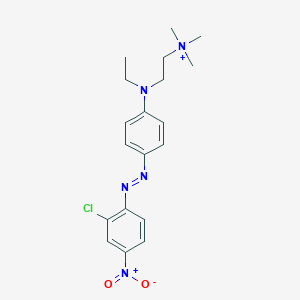

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN5O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20/h6-11,14H,5,12-13H2,1-4H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXATTMVGZDPHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN5O2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864468 |

Source

|

| Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-03-1 |

Source

|

| Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14097-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 11085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 18 ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0945DF1A8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Astrazon Red Cationic Methine Dye: Technical Characterization & Biomedical Applications

Executive Summary

Astrazon Red 6B (C.I.[1][2][3][4][5] Basic Violet 7) is a cationic methine dye belonging to the hemicyanine (styryl) class. Unlike its azo-dye counterparts (e.g., Astrazon Red GTL/Basic Red 46), Astrazon Red 6B is characterized by a delocalized positive charge across a polymethine bridge connecting an indoline core to a substituted benzene ring.

While historically utilized in the textile industry for acrylic fiber dyeing, its physicochemical properties—specifically its lipophilic cationic nature —have repurposed it as a vital tool in biomedical research. It serves as a cost-effective potentiometric probe for mitochondrial membrane potential (

Chemical & Physical Architecture

Structural Identity

-

Common Name: Astrazon Red 6B

-

Colour Index (C.I.): Basic Violet 7

-

Molecular Formula:

[2][4][8][9] -

Class: Cationic Methine (Styryl/Hemicyanine)

Chromophore Photophysics

The dye exhibits solvatochromism, where its spectral peaks shift based on solvent polarity.

| Property | Value (Aqueous/PBS) | Value (Ethanol/DMSO) |

|---|

| Absorbance Max (

Structural Resonance

The cationic charge is not localized to a single nitrogen atom but is delocalized across the methine bridge (

-

Stability: Resistance to rapid photobleaching compared to simple phenylmethane dyes.

-

Lipophilicity: The charge distribution allows the molecule to pass through hydrophobic lipid bilayers despite being an ion.

Mechanistic Interactions

Mitochondrial Accumulation (Nernstian Equilibrium)

Astrazon Red 6B functions as a permeant cation . In live cells, it accumulates in the mitochondrial matrix driven by the electrochemical gradient (

The accumulation follows the Nernst Equation:

-

High

(Healthy): Dye accumulates, leading to fluorescence quenching or red-shifted aggregation (concentration-dependent). -

Low

(Apoptotic/Depolarized): Dye leaks into the cytosol, reducing mitochondrial fluorescence intensity.

Drug Delivery Modeling

In pharmaceutical development, Astrazon Red 6B acts as a surrogate for cationic therapeutic agents (e.g., Doxorubicin). Its interaction with anionic hydrogels (e.g., alginate, gum acacia) mimics the electrostatic sequestration observed with real drugs, making it an ideal tracer for release kinetic studies.

Visualization of Mechanisms[10]

Diagram 1: Mitochondrial Accumulation Pathway

This flowchart illustrates the kinetic pathway of Astrazon Red 6B from extracellular space to the mitochondrial matrix.

Caption: Kinetic pathway of Astrazon Red 6B accumulation driven by mitochondrial membrane potential (

Experimental Protocols

Protocol A: Live Cell Mitochondrial Staining

Purpose: Qualitative assessment of mitochondrial health and morphology.

-

Preparation:

-

Prepare a 10 mM stock solution of Astrazon Red 6B in DMSO. Store at -20°C.

-

Dilute stock to a working concentration of 100–500 nM in pre-warmed serum-free culture medium (e.g., DMEM).

-

-

Staining:

-

Aspirate growth medium from adherent cells (e.g., HeLa, fibroblasts).

-

Add the working dye solution.[10]

-

Incubate for 20–30 minutes at 37°C / 5% CO

.

-

-

Washing:

-

Remove staining solution.[10]

-

Wash cells 2x with pre-warmed HBSS or PBS.

-

Add fresh complete medium (phenol-red free preferred for imaging).

-

-

Imaging:

-

Microscope: Epifluorescence or Confocal.

-

Excitation: 530–550 nm (Green excitation).

-

Emission Filter: 570 nm Longpass or Bandpass (575 ± 20 nm).

-

Protocol B: Hydrogel Drug Release Assay

Purpose: Quantify release kinetics from an anionic polymer matrix (Model Drug System).

-

Loading:

-

Mix Astrazon Red 6B (1 mg/mL) with polymer solution (e.g., 2% Sodium Alginate).

-

Crosslink polymer (e.g., add 100 mM

dropwise) to form beads/gel.

-

-

Release Setup:

-

Place loaded hydrogel (1 g) into a dialysis bag (MWCO 12 kDa) or directly into a dissolution vessel.

-

Immerse in 100 mL PBS (pH 7.4) at 37°C with constant stirring (100 rpm).

-

-

Sampling:

-

At defined intervals (0, 0.5, 1, 2, 4, 8, 24 hrs), withdraw 1 mL of supernatant.

-

Replace with 1 mL fresh PBS to maintain sink conditions.

-

-

Quantification:

-

Measure Absorbance at 545 nm using a microplate reader.

-

Calculate concentration using a standard curve (

).

-

Diagram 2: Drug Release Experimental Workflow

This diagram outlines the logical flow for testing Astrazon Red 6B release from a hydrogel carrier.

Caption: Workflow for quantifying Astrazon Red 6B release kinetics from polymer matrices.

Safety & Stability (E-E-A-T)

-

Toxicity:

-

Stability:

-

Thermal: Stable up to 120°C in dyeing processes.

-

Photostability: Moderate. Protect stock solutions from direct light to prevent degradation over weeks.

-

pH Stability: Stable between pH 3–9. At pH > 10, the methine bridge may undergo hydrolysis, leading to color loss.

-

References

-

PubChem. (2025). Astrazon Red 6B (C.I.[1][2][4][5][12] Basic Violet 7) Compound Summary. National Library of Medicine. Link

-

DyStar. (n.d.). Astrazon® Dyes Technical Data Sheet. DyStar Textile Services. Link (Note: Verify specific TDS via supplier portal).

-

Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry. Link

-

Ahmed, N., et al. (2023).[13] Removal of Astrazon Red Dye from Wastewater using Eggshell/Graphene Oxide Hydrogel Nanocomposites. Journal of Inorganic and Organometallic Polymers and Materials. Link

-

Thermo Fisher Scientific. (2024). MitoTracker® Mitochondrion-Selective Probes Protocol. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Astrazon Red 6B | CAS 6441-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Buy Astrazon Red 6B | 6441-82-3 [smolecule.com]

- 5. Basic Violet 7 Cationic Pink 6b for Textile [ritan-chemical.com]

- 6. labproinc.com [labproinc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. shop.carl-jaeger.de [shop.carl-jaeger.de]

- 12. researchgate.net [researchgate.net]

- 13. PE-Cyanine7 Dye | Thermo Fisher Scientific - US [thermofisher.com]

Molecular weight and formula of Basic Violet 7

Topic: Molecular Weight, Formula, and Structural Characterization of Basic Violet 7 (C.I. 48020) Content Type: Technical Whitepaper Audience: Research Scientists, Analytical Chemists, and Dye Formulation Specialists

Executive Summary

Basic Violet 7 (C.I. 48020) is a cationic methine dye, distinct from the triarylmethane class (e.g., Crystal Violet) often misidentified in generic databases. Chemically defined as a hemicyanine derivative, it is characterized by a 1,3,3-trimethylindolium acceptor linked via a vinyl bridge to a substituted aniline donor.

Its primary industrial designation is Astrazon Red 6B .[1] Unlike simple cationic dyes, Basic Violet 7 frequently incorporates a reactive N-chloroethyl group, providing unique anchoring properties in acrylic fiber matrices and specialized biological staining protocols. This guide provides an authoritative breakdown of its molecular identity, physicochemical behavior, and validated analytical workflows.

Part 1: Molecular Identity & Physicochemical Profile

The accurate characterization of Basic Violet 7 requires distinguishing the cationic chromophore from its counterion (typically chloride).

Core Chemical Data

| Parameter | Specification |

| Common Name | Basic Violet 7 |

| Colour Index (C.I.) | 48020 |

| CAS Registry Number | 6441-82-3 |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-4-[(E)-2-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)ethenyl]aniline chloride |

| Chemical Class | Methine / Hemicyanine |

| Molecular Formula | C₂₄H₃₀Cl₂N₂ (Total Salt) |

| Molecular Weight | 417.41 g/mol |

| Cationic Mass | 381.96 g/mol (C₂₄H₃₀ClN₂⁺) |

| Appearance | Dark red to violet powder |

| Solubility | Soluble in water (red-violet solution); Soluble in ethanol |

Structural Analysis

The molecule operates as a "push-pull" system:

-

Donor: The diethylamino-substituted phenyl ring pushes electron density into the conjugated system. Note the presence of a chloroethyl tail, which increases lipophilicity and potential reactivity compared to standard diethyl analogues.

-

Bridge: A vinyl (

) group facilitates charge transfer. -

Acceptor: The quaternary nitrogen of the indolium ring acts as the electron sink, stabilizing the excited state responsible for the violet/red absorption (typically

nm in water).

Part 2: Synthesis Mechanism

The synthesis of Basic Violet 7 is a classic Knoevenagel-type condensation. Understanding this pathway is critical for identifying potential impurities (e.g., unreacted aldehydes) during quality control.

Reaction Components:

-

Fischer Base Derivative: 1,3,3-Trimethyl-2-methyleneindoline.[2]

-

Aldehyde Precursor: 4-[(2-chloroethyl)(ethyl)amino]-2-methylbenzaldehyde.[3][2]

Figure 1: Synthetic Pathway (DOT Visualization)

Caption: Convergent synthesis of Basic Violet 7 via acid-catalyzed condensation of indoline and benzaldehyde precursors.

Part 3: Analytical Characterization Protocols

To validate the identity of Basic Violet 7 and quantify purity, a dual-method approach using UV-Vis Spectrophotometry and HPLC-MS is required.

Protocol A: UV-Vis Spectrophotometric Validation

Purpose: Rapid determination of chromophore concentration and extinction coefficient.

-

Solvent System: Prepare a stock solution in 50% Ethanol / 50% Water (to prevent aggregation common in purely aqueous cationic dyes).

-

Blanking: Use the identical solvent mixture.

-

Scan Parameters: 400 nm to 700 nm.

-

Acceptance Criteria:

- : 548 ± 2 nm .

-

Shoulder peak: Often observed ~510 nm (vibronic shoulder).

Protocol B: HPLC-MS Identification (Self-Validating)

Purpose: Confirmation of molecular mass and separation from homologous impurities (e.g., de-chlorinated byproducts).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: Acetonitrile.

Column:

-

C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Methodology:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

PDA: 550 nm.

-

MS (ESI+): Scan range 100–600 m/z.

-

Data Interpretation (Causality):

-

Target Peak: Look for the cation mass

. -

Calculation: Total MW (417.41) - Chloride (35.45) = 381.96 m/z .

-

Note: The presence of the Chlorine isotope (

) in the ethyl tail will create a distinct isotopic pattern (M+2 peak at ~33% intensity of M). This is the primary validation signature distinguishing Basic Violet 7 from non-chlorinated analogs.

Figure 2: Analytical Workflow Logic

Caption: HPLC-MS workflow for verifying Basic Violet 7 identity via cationic mass and chlorine isotopic signature.

Part 4: Applications & Handling

Industrial & Research Applications

-

Acrylic Fiber Dyeing: The cationic charge interacts strongly with anionic sites (sulfonate/sulfate groups) in polyacrylonitrile fibers. The N-chloroethyl group can potentially form covalent linkages under high-temperature alkaline conditions, improving wet fastness.

-

Biological Staining: Used in histology for staining acid mucopolysaccharides. It is less toxic than Crystal Violet but requires specific pH control (pH 4.0–5.0) for optimal selectivity.

Safety & Stability

-

Hazard: Causes skin and serious eye irritation (GHS H315, H319).[4]

-

Storage: Hygroscopic. Store in desiccated, amber glass containers to prevent hydrolysis of the chloroethyl group.

References

-

Colour Index International. (n.d.). C.I.[1][3][5][6][7][8][9][10][11][12][13] Basic Violet 7 (48020) Technical Monograph. Society of Dyers and Colourists.

-

PubChem. (2024).[12] Compound Summary: Basic Violet 7 (CAS 6441-82-3).[3][2][5][6] National Library of Medicine. [Link]

-

Raue, R. (1990). Methine Dyes and Pigments. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

- Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. John Wiley & Sons. (Detailed synthesis of hemicyanine dyes).

Sources

- 1. ä¸å½ãã¼ã·ãã¯ãã¤ãªã¬ãã7ã¡ã¼ã«ã¼ããµãã©ã¤ã¤ã¼ãå·¥å ´-ç¡æãµã³ãã«-ã«ã©ã¼ãã«ã¼ã [ja.colourdyes.com]

- 2. Basic Violet 7 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Astrazon Red 6B | 6441-82-3 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. UNII - A051F48W36 | UNII Search Service [precision.fda.gov]

- 8. China Basic Violet 7 ××¦×¨× ××, ספק××, ××¤×¢× - ××××× ××× × - COLOR BLOOM [il.chinacolordyes.com]

- 9. China Basic Violet 7 framleiðendur, birgjar, verksmiðja - ókeypis sýnishorn - COLOR BLOOM [tlh.colourdyes.com]

- 10. Kiina Basic Violet 7 -valmistajat, toimittajat, tehdas - ilmainen näyte - COLOR BLOOM [fi.chinacolordyes.com]

- 11. Cationic violet 7(basic violet 7,cationic red 6b) TDS|Cationic violet 7(basic violet 7,cationic red 6b) from Chinese supplier and producer - CATIONIC VIOLET DYES - Enoch dye [enochdye.com]

- 12. Acid Violet 7 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Semi-Permanent Hair Dye Ci 42520, Basic Violet 2 - Basic Violet 2 and CAS: 3248-91-7 [jqmaterial.en.made-in-china.com]

A Tale of Two Reds: A Technical Guide to Differentiating Astrazon Red 6B and Alizarin Red in Biomedical Research

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Selecting the Appropriate Red Chromophore for Cellular and Tissue Analysis.

In the vast palette of histological and cytological stains, the color red holds a prominent place, offering striking contrast and clarity. However, not all red dyes are created equal. Their underlying chemistry dictates their binding mechanisms, specificity, and ultimate utility in research. This guide provides an in-depth technical comparison of two commonly encountered red dyes: Astrazon Red 6B and Alizarin Red. While both impart a red hue, their applications and the scientific questions they help answer are fundamentally different. Here, we will dissect their core chemical properties, explore their distinct staining mechanisms, and provide practical, field-proven insights into their use, enabling you to make informed decisions for your experimental design.

Part 1: The Dyes in Profile - Chemical Identity and Core Principles

A thorough understanding of a dye's chemical nature is paramount to its effective application. The structural and ionic characteristics of Astrazon Red 6B and Alizarin Red are the very foundation of their differential staining capabilities.

Astrazon Red 6B: A Cationic Dye for General Morphological Assessment

Astrazon Red 6B, also known by synonyms such as Basic Violet 7 and C.I. 48020, belongs to the class of cationic or basic dyes.[1][2][3] This classification is central to its function. The molecule carries a net positive charge, which drives its interaction with negatively charged (anionic) components within cells and tissues.[4][5]

Key Chemical Properties of Astrazon Red 6B:

| Property | Value |

| Chemical Formula | C₂₄H₃₀Cl₂N₂[1][2] |

| Molecular Weight | 417.42 g/mol [1] |

| Synonyms | Basic Violet 7, Stenacrile brilliant red 6B, CI 48020[1][2] |

| Chemical Class | Cationic (Basic) Dye[3][5] |

| Appearance | Dark red to dark purple powder[1] |

The staining mechanism of Astrazon Red 6B is primarily based on electrostatic attraction. Anionic components within the cell, such as the phosphate groups of nucleic acids (DNA and RNA) and the sulfate groups of glycosaminoglycans in the extracellular matrix, serve as binding sites for this cationic dye.[4] This results in a generalized staining of the nucleus and certain cytoplasmic and extracellular components, making it useful for visualizing overall cellular morphology.[1]

A simplified representation of the Astrazon Red 6B molecule, highlighting its complex aromatic structure which is characteristic of many synthetic dyes.

Alizarin Red S: A Mordant Dye for Specific Calcium Detection

In contrast, Alizarin Red S (also known as Mordant Red 3 or C.I. 58005) is an anionic dye that functions as a mordant dye.[6] Specifically, it is an anthraquinone derivative.[7] Its utility in biomedical research is highly specialized and centers on its remarkable ability to selectively bind to calcium.[6][8][9]

Key Chemical Properties of Alizarin Red S:

| Property | Value |

| Chemical Formula | C₁₄H₇NaO₇S[6][10] |

| Molecular Weight | 342.253 g/mol [6] |

| Synonyms | Mordant Red 3, Sodium alizarinesulfonate, CI 58005[6] |

| Chemical Class | Anionic (Acid) Dye, Mordant Dye[6][11] |

| Appearance | Yellow-orange powder[6] |

The staining mechanism of Alizarin Red S is not based on simple electrostatic interactions but on a process called chelation.[8][9] The dye forms a stable complex with calcium ions, resulting in the formation of a vivid orange-red precipitate.[8][12] This reaction is highly specific for calcium salts, such as those found in mineralized bone matrix and pathological calcifications.[8][13] The intensity of the staining is directly proportional to the amount of calcium present, allowing for both qualitative visualization and quantitative assessment.[8][12]

A simplified representation of the Alizarin Red S molecule, an anthraquinone derivative, which is key to its calcium-chelating properties.

Part 2: Comparative Analysis - Choosing the Right Tool for the Job

The fundamental chemical differences between Astrazon Red 6B and Alizarin Red S dictate their suitability for different research applications. A direct comparison highlights their distinct advantages and limitations.

| Feature | Astrazon Red 6B | Alizarin Red S |

| Staining Principle | Electrostatic Interaction[4] | Chelation[8][9] |

| Target Molecules | Anionic components (nucleic acids, glycosaminoglycans)[4] | Calcium salts[6][8] |

| Specificity | General morphological staining[1] | Highly specific for calcium deposits[7][8] |

| Primary Application | General histology, textile dyeing[1] | Osteogenesis research, detection of pathological calcification[12][14][15] |

| Color of Stain | Red to violet[1] | Orange-red[8] |

| Quantification | Not standard | Yes, via colorimetric analysis[8][15] |

In essence, the choice between these two dyes hinges on the scientific question being asked:

-

To visualize overall cell and tissue structure: Astrazon Red 6B can be employed as a general-purpose stain.

-

To specifically identify and quantify calcium deposition: Alizarin Red S is the industry standard and the scientifically validated choice.[8][14][15]

Part 3: Experimental Protocols and Methodologies

A robust and reproducible protocol is the cornerstone of reliable scientific data. The following sections provide detailed, step-by-step methodologies for the application of Alizarin Red S, reflecting its critical role in bone and mineralization studies. A general protocol for Astrazon Red 6B is also provided.

Alizarin Red S Staining for In Vitro Mineralization Assessment

This protocol is optimized for the detection of calcium deposits in cell culture, a common assay in osteogenesis research.[8][14][15]

Reagents:

-

Alizarin Red S powder (CAS 130-22-3)[8]

-

Distilled water (diH₂O)[8]

-

0.1% Ammonium hydroxide or dilute HCl (for pH adjustment)[8]

-

Phosphate-buffered saline (PBS)[8]

-

4% Paraformaldehyde (PFA) in PBS (for cell fixation)[8]

-

10% Acetic acid or 10% Cetylpyridinium chloride (for quantification)[8]

Protocol:

-

Preparation of Alizarin Red S Staining Solution (2% w/v):

-

Cell Culture and Fixation:

-

Staining:

-

Visualization and Quantification:

-

Visualize the orange-red mineralized nodules under a bright-field microscope.[8]

-

For quantification, add 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate with shaking to elute the bound stain.[8][15]

-

Transfer the supernatant to a microplate and measure the absorbance at 405-550 nm.[8]

-

Workflow for Alizarin Red S staining of in vitro mineralized cultures.

General Protocol for Astrazon Red 6B Staining

This protocol provides a general framework for using Astrazon Red 6B as a counterstain or for morphological assessment of fixed cells or tissue sections.

Reagents:

-

Astrazon Red 6B powder

-

Distilled water or ethanol

-

Appropriate fixative (e.g., 4% PFA, formalin)

-

PBS

Protocol:

-

Preparation of Staining Solution:

-

Prepare a 0.1% to 1% (w/v) solution of Astrazon Red 6B in distilled water or 70% ethanol. The optimal concentration may require empirical determination.

-

-

Sample Preparation and Fixation:

-

Staining:

-

Dehydration and Mounting (for tissue sections):

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene and mount with a compatible mounting medium.

-

-

Visualization:

-

Observe under a bright-field microscope. Nuclei and other basophilic structures will appear red to violet.

-

Conclusion

In the realm of scientific inquiry, precision is paramount. The choice of a seemingly simple reagent like a red dye can have profound implications for the validity and interpretability of experimental results. Astrazon Red 6B, a cationic dye, serves as a useful tool for general morphological visualization by binding to anionic cellular components. In stark contrast, Alizarin Red S, an anionic mordant dye, offers high specificity for calcium through a chelation mechanism, making it an indispensable tool in the study of bone biology and pathological calcification. By understanding the fundamental chemical differences and applying the appropriate, validated protocols, researchers can harness the power of these "two reds" to illuminate distinct aspects of cellular and tissue biology with confidence and accuracy.

References

-

Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (n.d.). Retrieved from [https://www.technologynetworks.com/cell-science/articles/alizarin-red-s-staining-protocol-for-calcium-detection-in-cells-and-tissues-362 staining-protocol-for-calcium-detection-in-cells-and-tissues-362]([Link] staining-protocol-for-calcium-detection-in-cells-and-tissues-362)

-

Alizarin Red S - Wikipedia. (n.d.). Retrieved from [Link]

-

Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (2025). JOVE. Retrieved from [Link]

-

Alizarin red S – A procedure for staining bones. (n.d.). Scribd. Retrieved from [Link]

-

How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025). Cyagen. Retrieved from [Link]

-

Alizarin Red S - Calcium - WebPath. (n.d.). Retrieved from [Link]

-

A rapid and nondestructive protocol for whole-mount bone staining of small fish and Xenopus. (2018). Scientific Reports. Retrieved from [Link]

-

Alizarin Red S Staining Protocol for Calcium - IHC WORLD. (2024). Retrieved from [Link]

-

Alizarin Red S Stain (2%) (ARed) - ScienCell. (n.d.). Retrieved from [Link]

-

CXA121 Histology Tutorial - University of Tasmania. (n.d.). Retrieved from [Link]

-

Dyes and their chemical structures: (a) Astrazon Red 6B (Cationic Basic...). (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022). MDPI. Retrieved from [Link]

-

The Chemical structure of Astrazon red 6B dye. (n.d.). ResearchGate. Retrieved from [Link]

-

Histology Techniques - Staining. (n.d.). Columbia University. Retrieved from [Link]

-

Chapter 17 “Special Stains” – Influence of Dye Chemistry on Staining. (n.d.). Retrieved from [Link]

-

Chemical structure of Alizarine red S dye... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical structure of alizarin red S. (n.d.). ResearchGate. Retrieved from [Link]

-

Alizarin - Wikipedia. (n.d.). Retrieved from [Link]

-

Simultaneous differential staining of cartilage and bone in rodent fetuses... (1994). Biotechnology & Histochemistry. Retrieved from [Link]

-

Dyes and Stains: from molecular structure to histological application. (n.d.). CONICET. Retrieved from [Link]

-

Dye Classification by Color Index - StainsFile. (n.d.). Retrieved from [Link]

-

Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model. (2022). PMC. Retrieved from [Link]

-

Alizarin Red S staining histochemical examination of new bone collagen... (n.d.). ResearchGate. Retrieved from [Link]

-

Removal of astrazon red 6B from aqueous solution using waste tea and spent tea bag. (2025). Desalination and Water Treatment. Retrieved from [Link]

-

Removal of astrazon red 6B from aqueous solution using waste tea and spent tea bag. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Chemical structure of the Astrazon Red 6B dye reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. (2004). Journal of Basic Microbiology. Retrieved from [Link]

-

Neutral Red Staining Solution. (n.d.). Sangon Biotech. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Astrazon Red 6B | CymitQuimica [cymitquimica.com]

- 3. Buy Astrazon Red 6B | 6441-82-3 [smolecule.com]

- 4. columbia.edu [columbia.edu]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 7. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. webpath.med.utah.edu [webpath.med.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. stainsfile.com [stainsfile.com]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 15. oricellbio.com [oricellbio.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. store.sangon.com [store.sangon.com]

Methodological & Application

Preparation of Basic Violet 7 Stock Solutions: An Application Guide for Researchers

Introduction: The Versatility of Basic Violet 7 in Scientific Research

Basic Violet 7, also known by its Colour Index name C.I. 48020, is a cationic methine dye with the chemical formula C₂₄H₃₀Cl₂N₂ and a molecular weight of approximately 417.41 g/mol .[1][2][3] This vibrant, red-light purple compound is a valuable tool in various scientific disciplines, particularly in cell biology and drug discovery. Its primary application lies in its ability to stain cells, which has been effectively harnessed for cytotoxicity assays and in high-throughput screening (HTS) to assess cell viability.[4][5] The fundamental principle behind its utility in these assays is its capacity to bind to the negatively charged molecules within a cell, such as nucleic acids and proteins.[6] In viable, adherent cells, the amount of dye taken up is proportional to the cell number, providing a straightforward and quantifiable measure of cell populations.

This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and quality control of Basic Violet 7 stock solutions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Basic Violet 7 is paramount for its effective use in the laboratory.

| Property | Value | Source(s) |

| Chemical Name | C.I. Basic Violet 7 | [1] |

| CAS Number | 6441-82-3 | [1][7] |

| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [1][2] |

| Molecular Weight | 417.41 g/mol | [1][2] |

| Appearance | Red-light purple to deep blue solid powder | [1][7] |

| Water Solubility (20°C) | 10 g/L | [1][2] |

| λmax (in Water) | ~590 nm |

Safety and Handling: A Prerequisite for Safe Laboratory Practice

As with any chemical reagent, adherence to strict safety protocols is non-negotiable when handling Basic Violet 7.

Hazard Identification

Basic Violet 7 is classified as harmful to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment. While not classified as acutely toxic, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

Personal Protective Equipment (PPE)

When handling Basic Violet 7 powder or solutions, the following PPE is mandatory:

-

Lab Coat: To protect from splashes and spills.

-

Safety Goggles: To shield the eyes from contact.

-

Gloves: To prevent skin contact.

Handling and Storage

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powder, to minimize inhalation.

-

Storage: Store Basic Violet 7 in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light, and prolonged exposure can lead to degradation.

-

Disposal: Dispose of Basic Violet 7 waste and contaminated materials in accordance with local, state, and federal regulations. Avoid disposing of it down the drain.

Protocol for the Preparation of a 10 mg/mL Basic Violet 7 Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can be further diluted to desired working concentrations for various assays. Dimethyl sulfoxide (DMSO) is often the solvent of choice for preparing concentrated stock solutions of organic compounds for use in cell-based assays due to its high solvating power and compatibility with most cell culture media at low final concentrations.

Materials

-

Basic Violet 7 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile, light-blocking storage vials

Step-by-Step Procedure

-

Weighing the Powder: In a designated weighing area, carefully weigh out the desired amount of Basic Violet 7 powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

-

Solvent Addition: Transfer the weighed powder into a sterile conical tube. Add the required volume of anhydrous DMSO. For the example above, add 10 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes. Visual inspection should indicate if the powder has dissolved.

-

Sonication (Optional): If the powder does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. This can aid in the dissolution of less soluble particles.

-

Sterilization (Optional but Recommended): While DMSO is a harsh solvent for most microorganisms, for sensitive cell culture applications, filtering the stock solution through a 0.22 µm DMSO-compatible syringe filter can ensure sterility.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-blocking vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. A study on the stability of compounds in DMSO suggests that storage at -20°C is preferable to room temperature to minimize degradation.[8]

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a Basic Violet 7 stock solution.

Quality Control of the Stock Solution

Ensuring the quality and accurate concentration of your Basic Violet 7 stock solution is critical for the reproducibility of your experimental results.

Spectrophotometric Analysis

The concentration of the stock solution can be verified using a UV-Visible spectrophotometer.

-

Dilution: Prepare a dilution of your stock solution in the same solvent (e.g., DMSO) to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax). While the λmax in water is around 590 nm, it is advisable to perform a spectral scan to determine the precise λmax in the solvent used for the stock solution.[9]

-

Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

A = εbc

Where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient (a constant for a given substance at a specific wavelength)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration in mol/L

-

Applications in Drug Discovery and Development

Basic Violet 7 is a valuable tool in the early stages of drug discovery, particularly in high-throughput screening (HTS) for identifying cytotoxic compounds.

Cytotoxicity Assays

The principle of the Basic Violet 7 cytotoxicity assay is based on the staining of viable, adherent cells. After treatment with a test compound, dead cells detach from the culture plate and are washed away. The remaining adherent cells are then stained with Basic Violet 7. The amount of dye retained is proportional to the number of viable cells.

Protocol for a 96-Well Plate Cytotoxicity Assay

-

Cell Seeding: Seed adherent cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dead, detached cells and residual media.

-

Fixation: Fix the remaining cells with a suitable fixative, such as 4% paraformaldehyde or methanol.

-

Staining: Add a working solution of Basic Violet 7 (e.g., 0.1% w/v in water) to each well and incubate at room temperature.

-

Washing: Wash the wells extensively with water to remove excess, unbound dye.

-

Solubilization: Solubilize the bound dye by adding a solubilizing agent, such as 10% acetic acid or a solution of 1% SDS in PBS, to each well.

-

Absorbance Reading: Measure the absorbance of the solubilized dye at its λmax (around 590 nm) using a microplate reader.

Logical Relationship in Cytotoxicity Assay

Caption: The logical flow of a Basic Violet 7 cytotoxicity assay.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background staining | - Incomplete washing- Dye precipitation | - Increase the number and vigor of washing steps.- Filter the staining solution before use. |

| Inconsistent results | - Uneven cell seeding- Edge effects in the microplate- Inaccurate pipetting | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS.- Calibrate pipettes regularly. |

| Low signal | - Low cell number- Insufficient staining time | - Optimize cell seeding density.- Increase the incubation time with the staining solution. |

Conclusion

The preparation of a high-quality Basic Violet 7 stock solution is a fundamental step for its successful application in research and drug development. By following the detailed protocols and adhering to the safety and quality control measures outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental data. The versatility of Basic Violet 7 in cytotoxicity and cell viability assays makes it an indispensable tool for advancing our understanding of cellular processes and for the discovery of new therapeutic agents.

References

-

American Chemical Society. (2024, February 4). High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudom. ACS Publications. [Link]

-

World Dye Variety. (2012, April 28). Basic Violet 7. Retrieved from [Link]

-

ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

-

Hengshui Bohai Chemical Technology Co., Ltd. (n.d.). Basic Violet 7. Retrieved from [Link]

-

Italia Incorporation. (n.d.). Methyl Violet Liquid | Basic Violet 1 | CAS 72102-55-7 | CI 42535. Retrieved from [Link]

-

Alan Chemical Industries LTD. (n.d.). Basic Violet 7 Manufacturers and suppliers. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Basic Dye Crystal Violet Removal from Aqueous Solution by Low-Cost Biosorbents. Retrieved from [Link]

-

OSTI.GOV. (n.d.). EG0800302 Crystal Violet and Methylene Green as Low-Dose Liquid Dosimetry Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). λmax of crystal violet in a) 33% acetic acid and b) ethanol. Retrieved from [Link]

-

Environmental Engineering Research. (2020, December 10). Sono-assisted adsorption of acid violet 7 and basic violet 10 dyes from aqueous solutions: Evaluation of isotherm and kinetic parameters. Retrieved from [Link]

-

Colorants Chem Pvt Ltd. (n.d.). Basic Violet 1 Manufacturers & Suppliers in Mumbai,India. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity tests for high-throughput drug discovery | Request PDF. Retrieved from [Link]

-

European Commission. (2011, September 20). Opinion of the Scientific Committee on Consumer Safety on Basic Violet 2 (B115). Retrieved from [Link]

-

PubMed. (n.d.). A Strategy for Primary High Throughput Cytotoxicity Screening in Pharmaceutical Toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation of Acid violet 7 and Reactive black 5 in water by electro-Fenton and photo electro-Fenton by. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). THE MECHANISM OF VITAL STAINING WITH BASIC DYES. Retrieved from [Link]

-

PubChem. (n.d.). Crystal Violet | C25H30ClN3 | CID 11057. Retrieved from [Link]

-

IHC WORLD. (n.d.). Reagent and Dye Solubility Chart. Retrieved from [Link]

-

Crystal Violet Staining Principles, Procedure, and Applications in Microbiology. (2025, July 18). Retrieved from [Link]

-

Suraj Dye Chem. (n.d.). Methyl Violet Base. Retrieved from [Link]

-

Solvent Soluble Dyes. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The K-band λ max values of the ultraviolet–visible spectra of some hydrazones in ethanol by a TD-DFT/PCM approach | Request PDF. Retrieved from [Link]

-

MDPI. (2023, March 7). Fabrication of Organic Solvent Nanofiltration Membrane through Interfacial Polymerization Using N-Phenylthioure as Monomer for Dimethyl Sulfoxide Recovery. Retrieved from [Link]

-

ChemBK. (n.d.). Basic Violet 4. Retrieved from [Link]

-

SciSpace. (n.d.). The Degradations of Ethyl Violet Dye Solution by Gamma Radiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodine. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. basicdye.com [basicdye.com]

- 3. Basic Violet 7 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. blog.irjpl.org [blog.irjpl.org]

- 7. labproinc.com [labproinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Violet - CAS-Number 548-62-9 - Order from Chemodex [chemodex.com]

Topic: Characterizing the Adsorption of Astrazon Red 6B Using Equilibrium Isotherm Models

An Application Note for Researchers and Scientists

Abstract

Astrazon Red 6B (AR-6B), a cationic methine dye, is extensively used in the textile industry, leading to its presence in industrial effluents, which poses significant environmental and health concerns.[1][2] Adsorption is recognized as a highly effective, simple, and cost-efficient method for removing such dyes from aqueous solutions.[3][4] Understanding the equilibrium distribution of the dye between the adsorbent and the solution is critical for designing and optimizing treatment systems. This is achieved by studying adsorption isotherms. This application note provides a comprehensive guide to the principles of key adsorption isotherm models—Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R)—and presents a detailed, field-proven protocol for conducting batch adsorption experiments to generate the necessary equilibrium data for Astrazon Red 6B.

Introduction to Adsorption Isotherms

An adsorption isotherm describes the relationship between the amount of a substance adsorbed onto a solid surface and its equilibrium concentration in the surrounding fluid at a constant temperature.[5] Modeling this equilibrium data is crucial as it provides insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.[5][6] No single model is universally applicable; therefore, fitting experimental data to several models is necessary to determine the most suitable one for a given adsorbent-adsorbate system.[7]

-

The Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer.[8][9] It suggests that once a site is occupied, no further adsorption can occur there.

-

The Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.[9][10] It is not restricted to monolayer formation and is widely used for multilayer adsorption.[5]

-

The Temkin Isotherm: This model explicitly considers the adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.[7][11]

-

The Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir model as it does not assume a homogeneous surface or constant adsorption potential.[12] It is primarily used to determine the nature of the adsorption process—physisorption or chemisorption—by calculating the mean free energy of adsorption.[11]

Experimental Protocol: Batch Equilibrium Studies

This section details a step-by-step methodology for conducting a batch adsorption experiment to determine the equilibrium isotherm for Astrazon Red 6B.

Materials and Equipment

-

Adsorbate: Astrazon Red 6B (Basic Violet 7), C₂₄H₃₀Cl₂N₂, M.W. 417.42 g/mol .[1][13]

-

Adsorbent: A suitable adsorbent material. Low-cost options like waste tea leaves, rice husk, or sawdust are effective, as is commercial activated carbon.[14][15][16][17] The adsorbent should be washed, dried, and sieved to a uniform particle size.[15][18]

-

Reagents: 0.1 M HCl and 0.1 M NaOH for pH adjustment, deionized water.

-

Equipment: UV-Visible Spectrophotometer, thermostatic orbital shaker, digital pH meter, centrifuge, analytical balance, volumetric flasks, conical flasks, and pipettes.

Workflow Diagram

Caption: Figure 1: Experimental workflow for Astrazon Red 6B adsorption isotherm studies.

Step-by-Step Methodology

-

Preparation of AR-6B Stock Solution (1000 mg/L): Accurately weigh 1.0 g of Astrazon Red 6B powder and dissolve it in a 1 L volumetric flask using deionized water. This serves as the stock solution from which all other concentrations will be prepared.[19]

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of AR-6B (e.g., 10 mg/L) from the stock solution.

-

Using the UV-Vis spectrophotometer, scan the solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength with the highest absorbance.[20] For Astrazon Red 6B, this is typically around 525 nm.[14] All subsequent absorbance measurements must be performed at this λmax.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 20, 40 mg/L) by serially diluting the stock solution.[21]

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of Absorbance vs. Concentration (mg/L). A linear plot that adheres to the Beer-Lambert law should be obtained. The equation of this line (y = mx + c) is crucial for determining the final concentration of unknown samples.

-

-

Batch Adsorption Experiment:

-

Place a precisely weighed, constant amount of the chosen adsorbent (e.g., 0.1 g) into a series of 250 mL conical flasks.[22]

-

To each flask, add a fixed volume (e.g., 100 mL) of AR-6B solution with varying initial concentrations (C₀), for instance, 25, 50, 100, 150, and 200 mg/L.[14][15]

-

Causality: The adsorbent mass is kept constant to ensure that the surface area available for adsorption is the same across all samples, making the initial dye concentration the independent variable.

-

Adjust the pH of each solution to a predetermined optimal value using 0.1 M HCl or 0.1 M NaOH. For cationic dyes like AR-6B, a pH between 6 and 10 is often effective, as the adsorbent surface tends to be negatively charged, promoting electrostatic attraction.[14][15]

-

Causality: pH is a critical parameter as it influences both the surface charge of the adsorbent and the speciation of the dye molecule. Maintaining a constant pH is essential for isotherm studies.

-

Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14]

-

Allow the flasks to agitate for a pre-determined equilibrium time (e.g., 24 hours). This time should be established from preliminary kinetic studies to ensure equilibrium is reached.[23]

-

-

Analysis:

-

After agitation, remove the flasks and separate the adsorbent from the solution by centrifugation at ~4000 rpm for 15 minutes.[18]

-

Carefully collect the supernatant (the clear liquid).

-

Measure the absorbance of the supernatant at the λmax.

-

Using the calibration curve equation, calculate the final equilibrium concentration (Ce) of AR-6B in the solution.

-

Calculations

The amount of AR-6B adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following mass balance equation:

qₑ = (C₀ - Cₑ) * V / m

Where:

-

C₀ = Initial dye concentration (mg/L)

-

Cₑ = Equilibrium dye concentration (mg/L)

-

V = Volume of the solution (L)

-

m = Mass of the adsorbent (g)

Isotherm Model Analysis

Once the experimental data (Cₑ and qₑ) are obtained, they are fitted to the linearized forms of the isotherm models to determine the model parameters. The best-fitting model is typically identified by the one with the highest coefficient of determination (R²).

Isotherm Equations and Linear Plots

The table below summarizes the four key isotherm models, their linearized forms, and the corresponding plots required for analysis.[8][11][22]

| Isotherm Model | Non-Linear Form | Linearized Form | Plot | Parameters from Plot |

| Langmuir | qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) | Cₑ/qₑ = (1 / (qₘ * Kₗ)) + (Cₑ / qₘ) | Cₑ/qₑ vs. Cₑ | qₘ from slope, Kₗ from intercept |

| Freundlich | qₑ = Kբ * Cₑ^(1/n) | log(qₑ) = log(Kբ) + (1/n) * log(Cₑ) | log(qₑ) vs. log(Cₑ) | 1/n from slope, Kբ from intercept |

| Temkin | qₑ = (RT/b) * ln(A * Cₑ) | qₑ = B * ln(A) + B * ln(Cₑ) where B=RT/b | qₑ vs. ln(Cₑ) | B from slope, A from intercept |

| Dubinin-Radushkevich | qₑ = qₛ * exp(-Kₐₖ * ε²) | ln(qₑ) = ln(qₛ) - Kₐₖ * ε² | ln(qₑ) vs. ε² | Kₐₖ from slope, qₛ from intercept |

-

ε (Polanyi potential) = RT * ln(1 + 1/Cₑ)

-

E (Mean Free Energy) = 1 / √(2 * Kₐₖ)

Logical Flow for Model Selection

Caption: Figure 2: Logical process for selecting and interpreting the best-fit isotherm model.

Interpretation of Isotherm Parameters

The calculated parameters provide valuable information about the adsorption process.

| Parameter | Model | Interpretation |

| qₘ (mg/g) | Langmuir | Maximum monolayer adsorption capacity. A high value indicates a high capacity of the adsorbent.[8] |

| Rₗ | Langmuir | Separation Factor: Rₗ = 1 / (1 + Kₗ * C₀). 0 < Rₗ < 1 indicates favorable adsorption; Rₗ > 1 is unfavorable; Rₗ = 1 is linear; Rₗ = 0 is irreversible.[8] |

| n | Freundlich | Adsorption Intensity. n > 1 indicates favorable adsorption and high adsorption intensity.[10] |

| Kբ | Freundlich | Freundlich Constant. Related to the adsorption capacity. |

| B (J/mol) | Temkin | Temkin Constant. Related to the heat of adsorption.[11] |

| E (kJ/mol) | D-R | Mean Free Energy of Adsorption. If E < 8 kJ/mol, the process is dominated by physisorption. If 8 < E < 16 kJ/mol, the process is governed by chemisorption.[11][12] |

By systematically applying the protocol and analyzing the data with these models, researchers can gain a deep understanding of the Astrazon Red 6B adsorption mechanism onto their chosen adsorbent, enabling the design of effective and efficient water remediation systems.

References

- Equilibrium Dye Adsorption Isotherms. (n.d.). Google Books.

- Özbaş, E. E., et al. (2025). Removal of astrazon red 6B from aqueous solution using waste tea and spent tea bag. Desalination and Water Treatment.

- Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. (n.d.). IISTE.org.

- Astrazon red 6B. (n.d.). Chem-Impex.

-

The Langmuir and Freundlich isotherm models for the adsorption of BF... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

In adsorption of dye experiment what is the use of Langmuir isotherm model and Freundlich isotherm model? (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Chemical structure of the Astrazon Red 6B dye reagent. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Langmuir (a, c) and Freundlich adsorption isotherms (b, d) for MB dye... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Astrazon Red 6B, 1 gram. (n.d.). CP Lab Safety. Retrieved February 10, 2026, from [Link]

-

BATCH ADSORPTION TECHNIQUE FOR THE REMOVAL OF BASIC FUCHSIN USING RAW FRUIT WASTE. (2022). Research Publish Journals. Retrieved February 10, 2026, from [Link]

-

Sorption Energies Estimation Using Dubinin-Radushkevich and Temkin Adsorption Isotherms. (2010). Life Science Journal. Retrieved February 10, 2026, from [Link]

-

Experimental Study of Selective Batch Bio-Adsorption for the Removal of Dyes in Industrial Textile Effluents. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Dyes and their chemical structures: (a) Astrazon Red 6B (Cationic Basic... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

How to Purify and Experiment with Dye Adsorption using Carbon. (2023). Indonesian Journal of Science & Technology. Retrieved February 10, 2026, from [Link]

-

ADSORPTION OF REACTIVE DYES AND THEIR MIXTURES ON ACTIVATED CARBON. KINETIC, EQUILIBRIUM AND. (n.d.). Environment Protection Engineering. Retrieved February 10, 2026, from [Link]

-

Adsorption Kinetics, Isotherm Models, and Thermodynamics: A Brief Review. (n.d.). Springer. Retrieved February 10, 2026, from [Link]

-

Batch Adsorption Studies on Rice Husk with Methyl Violet Dye. (2020). World News of Natural Sciences. Retrieved February 10, 2026, from [Link]

-

Langmuir, Freundlich, Temkin and Dubinin–Radushkevich Isotherms Studies of Equilibrium Sorption of Zn 2+ Unto Phosphoric Acid Modified Rice Husk. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Why researchers choose to use the Langmuir, Freundlich and Dubinin–Radushkevich (D–R) isotherm models most commonly?? (2022). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Low-Cost Adsorbents for the Removal of Pharmaceuticals from Surface Waters. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

dubinin-radushkevich isotherm models: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 10, 2026, from [Link]

-

Low-Cost Adsorbents for Water Treatment: A Sustainable Alternative for Pollutant Removal. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Low cost adsorbents for the removal of organic pollutants from wastewater. (2012). Journal of Environmental Management. Retrieved February 10, 2026, from [Link]

-

Removal of astrazon blue dye from aqueous media by a low-cost adsorbent from coal mining. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Investigation of Adsorption of Astrazon Blue and Astrazon Red on Commercial Activated Carbon Using Taguchi Experimental Design and Optimization of Experimental Parameters. (2026). ResearchGate. Retrieved February 10, 2026, from [Link]

-

REVIEW OF ADSORPTION ISOTHERMS MODELS. (n.d.). ACTA TECHNICA CORVINIENSIS – Bulletin of Engineering. Retrieved February 10, 2026, from [Link]

-

A Review on the Adsorption Isotherms and Design Calculations for the Optimization of Adsorbent Mass and Contact Time. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Modeling of adsorption isotherms of dyes onto various adsorbents: A Short Review. (2018). Arabian Journal of Chemistry and Environmental Research. Retrieved February 10, 2026, from [Link]

-

REVIEW OF ADSORPTION ISOTHERMS MODELS. (2022). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. (n.d.). Worldwidejournals.com. Retrieved February 10, 2026, from [Link]

-

Adsorption, Kinetic, Equilibrium and Thermodynamic studies on the removal of basic dye Rhodamine-B from aqueous solution by the use of natural adsorbent perlite. (n.d.). Journal of Materials Research and Technology. Retrieved February 10, 2026, from [Link]

-

Investigation of the removal kinetics, thermodynamics and adsorption mechanism of anionic textile dye, Remazol Red RB, with powder pumice, a sustainable adsorbent from waste water. (n.d.). Frontiers. Retrieved February 10, 2026, from [Link]

-

Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B. (2019). Scientific Research Publishing. Retrieved February 10, 2026, from [Link]

-

Kinetic and thermodynamic studies on the adsorption behavior of Rhodamine B dye on Duolite C-20 resin. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Equilibrium, Kinetic, and Thermodynamic Studies on Adsorption of Rhodamine B from Aqueous Solutions Using Oxidized Mesoporous Carbons. (2022). MDPI. Retrieved February 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Astrazon Red 6B | 6441-82-3 [smolecule.com]

- 3. mocedes.org [mocedes.org]

- 4. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]

- 5. acta.fih.upt.ro [acta.fih.upt.ro]

- 6. Artificial Intelligence and Emerging Materials for the Transition Toward Green and Smart Technologies | springerprofessional.de [springerprofessional.de]

- 7. researchgate.net [researchgate.net]

- 8. Equilibrium Dye Adsorption Isotherms, Langmuir Adsorption Isotherm Model [ebrary.net]

- 9. researchgate.net [researchgate.net]

- 10. iiste.org [iiste.org]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. dubinin-radushkevich isotherm models: Topics by Science.gov [science.gov]

- 13. calpaclab.com [calpaclab.com]

- 14. researchgate.net [researchgate.net]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. mdpi.com [mdpi.com]

- 17. tarjomefa.com [tarjomefa.com]

- 18. researchpublish.com [researchpublish.com]

- 19. epe.pwr.edu.pl [epe.pwr.edu.pl]

- 20. worldwidejournals.com [worldwidejournals.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. jmaterenvironsci.com [jmaterenvironsci.com]

Troubleshooting & Optimization

Astrazon Red Technical Support Center: A Guide to Preventing and Resolving Precipitation in Aqueous Solutions

Welcome to the dedicated technical support center for Astrazon Red. This guide is designed for our valued partners in research, scientific, and drug development fields. We understand that unexpected precipitation of Astrazon Red in your aqueous solutions can be a significant roadblock in your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and success of your work. Our approach is rooted in the fundamental chemistry of cationic dyes to not only solve the immediate issue but also to empower you with the knowledge to prevent future occurrences.

Troubleshooting Guide: Resolving Astrazon Red Precipitation

Encountering a precipitate in your Astrazon Red solution can be alarming. This guide provides a systematic approach to identifying the cause and remedying the situation.

Question: I've just prepared my Astrazon Red solution and it's cloudy or has visible particles. What should I do?

Answer: Immediate cloudiness or particle formation upon preparation typically points to issues with the dissolution process, water quality, or pH. Let's break down the potential causes and solutions.

Immediate Troubleshooting Steps:

-

Verify the Solvent: Astrazon Red, as a basic dye, has limited solubility in neutral pH water, especially at higher concentrations.[1] For initial solubilization, it is often beneficial to create a stock solution using a co-solvent.

-

Assess Water Quality: The presence of contaminants in your water can lead to precipitation.

-

Causality: Astrazon Red is a cationic (positively charged) dye.[2][3] If your water source has a high concentration of anionic ions (e.g., from dissolved salts or other impurities), they can interact with the dye molecules, leading to the formation of insoluble salts and subsequent precipitation.[2][4] The presence of metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), or iron (Fe³⁺) can also form insoluble salts with the dye.[4]

-

Recommended Action: Always use high-purity, deionized, or distilled water for preparing your solutions.

-

-

Check the pH: The pH of your solution is a critical factor in maintaining the solubility of basic dyes.

-

Causality: In alkaline (high pH) conditions, basic dyes can be converted to their free base form, which is often less soluble in water and can precipitate out.[2] Some Astrazon dyes have a specified pH stability range, for example, from 2-6 or 3-10 depending on the specific product.[5][6]

-

Recommended Action: Ensure the final pH of your aqueous solution is in the acidic to neutral range. If your application allows, adding a small amount of acetic acid can help maintain a lower pH and improve solubility.[7]

-

Question: My Astrazon Red solution was clear initially but developed a precipitate over time. What is happening?

Answer: Delayed precipitation can be due to several factors including temperature changes, solution concentration, and interactions with other components in your experimental setup.

Troubleshooting Delayed Precipitation:

| Potential Cause | Scientific Rationale | Recommended Action |

| Temperature Fluctuation | The solubility of most dyes, including Astrazon Red, is temperature-dependent. A decrease in temperature can lead to a supersaturated solution, causing the dye to precipitate out.[8] | Store your Astrazon Red solutions at a constant room temperature, protected from significant temperature drops. If you notice precipitation after refrigeration, gently warm the solution and agitate it to see if the precipitate redissolves. |

| High Concentration & Aggregation | At high concentrations, dye molecules have a tendency to self-associate and form aggregates.[8][9] These aggregates can grow over time and eventually precipitate. This is driven by forces like van der Waals interactions and hydrophobic effects.[9][10] | Prepare a more concentrated stock solution and dilute it to your final working concentration just before use. Avoid preparing large volumes of dilute working solutions that will be stored for extended periods. |

| "Salting Out" Effect | The addition of high concentrations of electrolytes (salts) to your experimental buffer can decrease the solubility of the dye, a phenomenon known as "salting out".[11][12] | If your protocol requires a high ionic strength buffer, try to add the Astrazon Red solution to the buffer as the final step, with gentle mixing. If precipitation persists, you may need to investigate alternative, lower-ionic-strength buffer systems if your experiment allows. |

| Incompatibility with Other Reagents | Astrazon Red is a cationic dye and will react with anionic molecules to form insoluble complexes.[2] | Avoid mixing Astrazon Red solutions with anionic dyes or surfactants.[2] If you are using it in a complex mixture, consider any potential interactions with other negatively charged components. |

Experimental Protocols

Protocol for Preparing a Stable Astrazon Red Aqueous Solution

This protocol is designed to minimize the risk of precipitation.

Materials:

-

Astrazon Red powder

-

Glacial Acetic Acid or Ethanol (ACS grade or higher)

-

High-purity, deionized, or distilled water

-

Volumetric flasks and appropriate glassware

-

Magnetic stirrer and stir bar (optional)

Step-by-Step Methodology:

-

Prepare a Concentrated Stock Solution (e.g., 1% w/v): a. Weigh out the desired amount of Astrazon Red powder. b. In a chemical fume hood, add the powder to a glass beaker. c. Add a small volume of glacial acetic acid or ethanol to the powder to create a slurry. The goal is to wet the powder completely. For example, for 1 gram of dye, start with 5-10 mL of the solvent. d. Gently stir the slurry until the dye is fully dissolved. You should have a clear, concentrated solution. e. Quantitatively transfer the dissolved dye concentrate to a volumetric flask. f. Add deionized water to the flask, bringing it up to the final desired volume. g. Mix the solution thoroughly by inversion or using a magnetic stirrer until homogenous.

-

Preparing a Working Solution: a. Based on your experimental needs, calculate the volume of the stock solution required to achieve your desired final concentration. b. In a separate volumetric flask, add the calculated volume of the stock solution. c. Dilute to the final volume with deionized water or your experimental buffer. d. Mix well. It is best practice to prepare the working solution fresh for each experiment.

Frequently Asked Questions (FAQs)

-

Q1: What is Astrazon Red and why is it prone to precipitation?

-

A1: Astrazon Red is a type of basic dye, which means it is a salt that carries a positive charge (cationic) in solution.[2][3] This cationic nature is key to its functionality in many staining applications, as it allows it to bind to negatively charged components in cells and tissues.[2] However, this charge also makes it susceptible to precipitation under certain conditions. Factors like high pH, the presence of negative ions (anions) in the water, and high concentrations can disrupt its solubility and cause it to fall out of solution.[2][4][8]

-

-

Q2: Can I heat the solution to redissolve the precipitate?

-

A2: Gentle warming can be effective in redissolving a precipitate that has formed due to a drop in temperature.[8] Some technical data sheets for Astrazon dyes specify their solubility at elevated temperatures (e.g., 20 g/L at 90°C).[5][6] However, excessive or prolonged heating should be avoided as it can potentially degrade the dye. It is recommended to warm the solution gently while stirring and visually inspect for dissolution.

-

-

Q3: Is it acceptable to use a solution that has a small amount of precipitate?

-

A3: It is generally not recommended. The presence of a precipitate means the actual concentration of the dye in your solution is lower than intended, which will affect the accuracy and reproducibility of your experiments. The precipitate can also interfere with imaging and other analytical techniques. It is always best to resolve the precipitation issue before proceeding.

-

-

Q4: How should I store my Astrazon Red solutions?

-

A4: Store your stock and working solutions in well-sealed containers at a stable room temperature, protected from light. Avoid refrigeration unless specified for a particular formulation, as this can promote precipitation. For long-term storage, preparing a stock solution in a co-solvent like ethanol or acetic acid can improve stability.

-

-

Q5: Are there different types of Astrazon Red, and do they behave differently?

-

A5: Yes, there are several variants of Astrazon Red, such as Astrazon Red 6B, FBL, and BBL.[5][6][13] While they are all cationic dyes, their exact chemical structures can differ slightly, which may influence their solubility characteristics and stability under various conditions. It is always advisable to consult the technical data sheet for the specific Astrazon Red product you are using.

-

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting Astrazon Red precipitation.

Caption: Troubleshooting workflow for Astrazon Red precipitation.

References

-

Textile Learner. (2021). Measurement and Reasons of Dye Aggregation in Dyebath. Available at: [Link]

-

MDPI. (2021). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]

-

Ranbar. Basic Dyes | Cationic Water-Soluble Dyes. Available at: [Link]

-

Textile Learner. (2021). Properties, Classification and Application of Basic Dyes. Available at: [Link]

-

Hangzhou Fucai Chem Co., Ltd. (2021). Factors affecting dye aggregation. Available at: [Link]

-

DyStar. (2023). Safety Data Sheet Astrazon® Red 6B. Available at: [Link]

-

Textile Mirror. (2010). Aggregation of dyes. Available at: [Link]

-

Scribd. Astrazon Red FBL 200% TDS. Available at: [Link]

-

Scribd. Astrazon Red BBL 200%: Technical Data and Fastnesses Suitabilities. Available at: [Link]

-

Royal Society of Chemistry. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. Available at: [Link]

-

XCHEMI. Are Dyes Soluble in Water? Available at: [Link]

- Google Patents. (1948). Soluble basic dyes - US2435905A.

-

masterchem. Astrazon from DyStar – Market leading liquid cationic dyes. Available at: [Link]

-

ColorDys. The new face of Astrazon® Unique competence in cationic dyes. Available at: [Link]

-

ResearchGate. The chemical structures: Astrazon Red (A) and Astrazon Blue (B). Available at: [Link]

-

Sangon Biotech. Neutral Red Staining Solution. Available at: [Link]

-

VICHEM. (2023). Dye Precipitation Phenomenon – Causes and Solutions. Available at: [Link]

-

Dyeman. Astrazon. Available at: [Link]

-

PubMed. (2004). Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. Available at: [Link]

-

Biognost. NEUTRAL RED powder dye, C.I. 50040. Available at: [Link]

- Google Patents. (2021). Red dye and preparation method thereof - CN112646389B.

Sources

- 1. textilelearner.net [textilelearner.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Basic Dyes | Cationic Water-Soluble Dyes - Ranbar [ranbarr.com]

- 4. vichem.vn [vichem.vn]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Astrazon | Dyeman [dyeman.com]

- 8. textilelearner.net [textilelearner.net]

- 9. mdpi.com [mdpi.com]

- 10. Aggregation of dyes [textilemirror.blogspot.com]

- 11. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 12. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

Technical Support Center: Troubleshooting Background Noise in Basic Violet 7 Staining